molecular formula C26H21BrN4O5S B12043962 4-((E)-{[[(3-Cyano-4,5,6,7-tetrahydro-1-benzothien-2-YL)amino](oxo)acetyl]hydrazono}methyl)-2-methoxyphenyl 3-bromobenzoate CAS No. 477730-24-8

4-((E)-{[[(3-Cyano-4,5,6,7-tetrahydro-1-benzothien-2-YL)amino](oxo)acetyl]hydrazono}methyl)-2-methoxyphenyl 3-bromobenzoate

Katalognummer: B12043962
CAS-Nummer: 477730-24-8
Molekulargewicht: 581.4 g/mol
InChI-Schlüssel: CSIIKVFZKAQFBS-IPPBACCNSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-((E)-{[(3-Cyano-4,5,6,7-tetrahydro-1-benzothien-2-YL)aminoacetyl]hydrazono}methyl)-2-methoxyphenyl 3-bromobenzoate is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a benzothienyl group, a hydrazono group, and a bromobenzoate moiety, making it an interesting subject for chemical studies.

Vorbereitungsmethoden

The synthesis of 4-((E)-{[(3-Cyano-4,5,6,7-tetrahydro-1-benzothien-2-YL)aminoacetyl]hydrazono}methyl)-2-methoxyphenyl 3-bromobenzoate involves multiple steps The starting materials typically include 3-cyano-4,5,6,7-tetrahydro-1-benzothiophene and 2-methoxyphenyl 3-bromobenzoateThe reaction conditions often require the use of organic solvents and catalysts to facilitate the formation of the desired product .

Analyse Chemischer Reaktionen

This compound can undergo various chemical reactions, including:

    Oxidation: The presence of the benzothienyl group allows for oxidation reactions, which can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The hydrazono group can be reduced to form corresponding amines using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromobenzoate moiety can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.

    Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form various derivatives

Wissenschaftliche Forschungsanwendungen

4-((E)-{[(3-Cyano-4,5,6,7-tetrahydro-1-benzothien-2-YL)aminoacetyl]hydrazono}methyl)-2-methoxyphenyl 3-bromobenzoate has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 4-((E)-{[(3-Cyano-4,5,6,7-tetrahydro-1-benzothien-2-YL)aminoacetyl]hydrazono}methyl)-2-methoxyphenyl 3-bromobenzoate involves its interaction with molecular targets such as enzymes or receptors. The benzothienyl group can bind to the active site of enzymes, inhibiting their activity. The hydrazono group can form hydrogen bonds with amino acid residues, stabilizing the compound-enzyme complex. The bromobenzoate moiety can enhance the compound’s binding affinity through hydrophobic interactions .

Vergleich Mit ähnlichen Verbindungen

Similar compounds include:

Eigenschaften

CAS-Nummer

477730-24-8

Molekularformel

C26H21BrN4O5S

Molekulargewicht

581.4 g/mol

IUPAC-Name

[4-[(E)-[[2-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-2-oxoacetyl]hydrazinylidene]methyl]-2-methoxyphenyl] 3-bromobenzoate

InChI

InChI=1S/C26H21BrN4O5S/c1-35-21-11-15(9-10-20(21)36-26(34)16-5-4-6-17(27)12-16)14-29-31-24(33)23(32)30-25-19(13-28)18-7-2-3-8-22(18)37-25/h4-6,9-12,14H,2-3,7-8H2,1H3,(H,30,32)(H,31,33)/b29-14+

InChI-Schlüssel

CSIIKVFZKAQFBS-IPPBACCNSA-N

Isomerische SMILES

COC1=C(C=CC(=C1)/C=N/NC(=O)C(=O)NC2=C(C3=C(S2)CCCC3)C#N)OC(=O)C4=CC(=CC=C4)Br

Kanonische SMILES

COC1=C(C=CC(=C1)C=NNC(=O)C(=O)NC2=C(C3=C(S2)CCCC3)C#N)OC(=O)C4=CC(=CC=C4)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.